molecular formula C5H4ClF2N3 B8354572 3-Chloro-5,6-difluoro-2-hydrazinopyridine

3-Chloro-5,6-difluoro-2-hydrazinopyridine

Cat. No. B8354572
M. Wt: 179.55 g/mol
InChI Key: ALALGJUHLZTXOQ-UHFFFAOYSA-N
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Patent
US07220863B2

Procedure details

17.9 g of the compound obtained in Step 2 was added to a mixture of 360 ml of acetic acid and 135 ml of water, and 450 ml of 10% aqueous copper sulfate was added dropwise thereto. The resulting mixture was refluxed for 24 hours while removing water using a Dean-Stark trap, to obtain 12.9 g of the title compound.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
catalyst
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](NN)=[N:4][C:5]([F:9])=[C:6]([F:8])[CH:7]=1.C(O)(=O)C>S([O-])([O-])(=O)=O.[Cu+2].O>[Cl:1][C:2]1[CH:3]=[N:4][C:5]([F:9])=[C:6]([F:8])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)F)F)NN
Name
Quantity
360 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
450 mL
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
135 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
while removing water using a Dean-Stark trap

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=C(C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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